1,2-dimethyl-2,3-dihydro-1H-inden-5-ol chemical structure and physical properties
1,2-dimethyl-2,3-dihydro-1H-inden-5-ol chemical structure and physical properties
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of the chemical structure, proposed synthesis, and predicted physicochemical properties of 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol. Given the limited availability of direct experimental data for this specific molecule, this document leverages established chemical principles and data from analogous compounds to offer valuable insights for researchers in medicinal chemistry and drug discovery.
Introduction and Significance
1,2-dimethyl-2,3-dihydro-1H-inden-5-ol, a member of the indanol class of compounds, presents a unique scaffold for chemical exploration. The indane core is a privileged structure in medicinal chemistry, appearing in a variety of biologically active molecules. The specific substitution pattern of two methyl groups on the five-membered ring and a hydroxyl group on the aromatic ring suggests potential for this compound to interact with various biological targets. The stereochemistry at positions 1 and 2 further adds to its structural complexity and potential for stereospecific interactions.
Chemical Structure and Isomerism
The chemical structure of 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol is characterized by a fused bicyclic system consisting of a benzene ring and a cyclopentane ring. Two methyl groups are attached to the cyclopentane ring at positions 1 and 2, and a hydroxyl group is attached to the benzene ring at position 5.
Molecular Formula: C₁₁H₁₄O[1]
Structure:
Stereoisomerism: The presence of two chiral centers at the C1 and C2 positions means that 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol can exist as four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The relative stereochemistry (cis or trans) of the two methyl groups will significantly influence the three-dimensional shape of the molecule and, consequently, its biological activity. The synthesis and separation of these individual stereoisomers would be a critical step in any drug discovery program.
Physicochemical Properties (Predicted)
Due to the absence of experimental data, the following physical properties are predicted based on the compound's structure and data from similar molecules.
| Property | Predicted Value | Notes |
| Molecular Weight | 162.23 g/mol | Calculated from the molecular formula. |
| Monoisotopic Mass | 162.104465 Da | [1] |
| XlogP3 | 3.0 | Predicted octanol-water partition coefficient, suggesting moderate lipophilicity.[1] |
| Hydrogen Bond Donor Count | 1 | From the hydroxyl group.[1] |
| Hydrogen Bond Acceptor Count | 1 | From the hydroxyl group.[1] |
| Rotatable Bond Count | 1 | |
| Boiling Point | >200 °C (at 760 mmHg) | Estimated based on the boiling point of related indanols. |
| Melting Point | Not available | Likely a solid at room temperature, but the melting point will depend on the specific stereoisomer. |
| Solubility | Sparingly soluble in water, soluble in organic solvents like methanol, ethanol, and dichloromethane. | The hydroxyl group will impart some water solubility, but the hydrocarbon scaffold will dominate. |
Proposed Synthetic Pathway
A plausible synthetic route to 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol, based on established methodologies for the synthesis of substituted indanones and their subsequent reduction, is outlined below.[2][3]
Workflow for the Synthesis of 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol
Caption: Proposed four-step synthesis of 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol.
Experimental Protocol:
Step 1: Friedel-Crafts Acylation
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To a cooled (0 °C) and stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane), add crotonic anhydride dropwise.
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After stirring for 15-20 minutes, add p-methoxytoluene to the mixture.
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Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
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Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.
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Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-(4-methoxy-3-methylphenyl)but-2-en-1-one.
Step 2: Intramolecular Cyclization
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Add the crude product from Step 1 to polyphosphoric acid.
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Heat the mixture with stirring for several hours at a temperature sufficient to induce cyclization (e.g., 80-100 °C).
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Cool the reaction mixture and pour it onto crushed ice.
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Extract the product with an organic solvent, neutralize the organic layer with a saturated sodium bicarbonate solution, wash with brine, dry, and concentrate to give crude 1,2-dimethyl-5-methoxy-2,3-dihydro-1H-inden-1-one.
Step 3: Reduction of the Ketone
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Dissolve the crude indanone from Step 2 in a suitable solvent such as methanol or ethanol.
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Cool the solution to 0 °C and add sodium borohydride portion-wise.
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Stir the reaction at room temperature until the starting material is consumed (TLC).
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Quench the reaction with water and remove the solvent under reduced pressure.
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Extract the product with an organic solvent, wash with brine, dry, and concentrate to yield crude 1,2-dimethyl-5-methoxy-2,3-dihydro-1H-inden-1-ol.
Step 4: Demethylation
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Dissolve the crude indanol from Step 3 in anhydrous dichloromethane under an inert atmosphere.
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Cool the solution to -78 °C and add a solution of boron tribromide in dichloromethane dropwise.
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Allow the reaction to slowly warm to room temperature and stir until completion.
-
Carefully quench the reaction with methanol at 0 °C, followed by water.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the final product by column chromatography to obtain 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol.
Predicted Spectral Properties
The following spectral data are predicted based on the structure of 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol and known spectral data of analogous compounds.
¹H NMR Spectroscopy (Predicted)
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Aromatic Protons (3H): Expect signals in the range of δ 6.5-7.0 ppm. The substitution pattern will lead to a specific splitting pattern (likely an ABX or similar system).
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Benzylic Proton (1H at C1): A multiplet in the region of δ 3.0-3.5 ppm, coupled to the proton at C2 and the methyl group at C1.
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Aliphatic Proton (1H at C2): A multiplet in the region of δ 2.5-3.0 ppm, coupled to the protons at C1 and C3, and the methyl group at C2.
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Methylene Protons (2H at C3): Two diastereotopic protons that will likely appear as a complex multiplet in the range of δ 2.0-2.8 ppm.
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Methyl Protons (6H): Two doublets in the region of δ 1.0-1.5 ppm, corresponding to the methyl groups at C1 and C2.
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Hydroxyl Proton (1H): A broad singlet, the chemical shift of which will be dependent on the solvent and concentration.
¹³C NMR Spectroscopy (Predicted)
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Aromatic Carbons (6C): Signals in the range of δ 110-155 ppm. The carbon bearing the hydroxyl group (C5) will be in the lower field part of this range.
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Benzylic Carbon (C1): A signal in the region of δ 40-50 ppm.
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Aliphatic Carbon (C2): A signal in the region of δ 35-45 ppm.
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Methylene Carbon (C3): A signal in the region of δ 30-40 ppm.
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Methyl Carbons (2C): Signals in the aliphatic region, likely between δ 15-25 ppm.
Infrared (IR) Spectroscopy (Predicted)
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O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.
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C-H Stretch (Aromatic): Signals just above 3000 cm⁻¹.
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C-H Stretch (Aliphatic): Signals just below 3000 cm⁻¹.
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C=C Stretch (Aromatic): Peaks in the region of 1450-1600 cm⁻¹.
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C-O Stretch: A signal in the range of 1000-1250 cm⁻¹.
Mass Spectrometry (Predicted)
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Molecular Ion (M⁺): A peak at m/z = 162.
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Major Fragmentation Pathways:
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Loss of a methyl group ([M-15]⁺) to give a fragment at m/z = 147.
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Loss of water ([M-18]⁺) to give a fragment at m/z = 144.
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Benzylic cleavage leading to characteristic indane fragments. A prominent peak at m/z = 131, corresponding to the loss of the C2 methyl and the C3 methylene group, is expected, similar to the fragmentation of 1,2-dimethylindane.[4]
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Potential Applications and Future Directions
1,2-dimethyl-2,3-dihydro-1H-inden-5-ol is a novel chemical entity with potential for applications in drug discovery. The synthesis of the individual stereoisomers and their biological evaluation against a panel of relevant targets would be a logical next step. The hydroxyl group provides a handle for further functionalization, allowing for the creation of a library of derivatives to explore structure-activity relationships.
Given the prevalence of the indane scaffold in centrally acting agents, initial biological screening could focus on receptors and enzymes within the central nervous system.
Conclusion
This technical guide has provided a detailed overview of 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol, including its chemical structure, a plausible synthetic route, and predicted physicochemical and spectral properties. While experimental data for this specific compound is scarce, the information presented here, based on sound chemical principles and data from related compounds, serves as a valuable resource for researchers interested in the synthesis and evaluation of this novel molecule. The proposed synthetic pathway is robust and relies on well-established chemical transformations, providing a clear roadmap for its preparation in the laboratory.
References
Sources
- 1. PubChemLite - 1,2-dimethyl-2,3-dihydro-1h-inden-5-ol (C11H14O) [pubchemlite.lcsb.uni.lu]
- 2. CA2094980A1 - Process for the preparation of substituted indanones, and their use - Google Patents [patents.google.com]
- 3. Indanone synthesis [organic-chemistry.org]
- 4. 1H-Indene, 2,3-dihydro-1,2-dimethyl- [webbook.nist.gov]
